N-{4-[(2,6-DIMETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-(MORPHOLINE-4-CARBONYL)BENZAMIDE
Overview
Description
N-{4-[(2,6-DIMETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-(MORPHOLINE-4-CARBONYL)BENZAMIDE is a complex organic compound that features a combination of piperidine, sulfonyl, phenyl, morpholine, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-DIMETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-(MORPHOLINE-4-CARBONYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine and morpholine derivatives, followed by their coupling with benzamide under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-DIMETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-(MORPHOLINE-4-CARBONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-{4-[(2,6-DIMETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-(MORPHOLINE-4-CARBONYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-DIMETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-(MORPHOLINE-4-CARBONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-morpholinylcarbonyl)benzamide
- N-{4-[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- 2-methoxy-N-[4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl]-4-(methylthio)benzamide
Uniqueness
N-{4-[(2,6-DIMETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-(MORPHOLINE-4-CARBONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it may offer advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]-2-(morpholine-4-carbonyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S/c1-18-6-5-7-19(2)28(18)34(31,32)21-12-10-20(11-13-21)26-24(29)22-8-3-4-9-23(22)25(30)27-14-16-33-17-15-27/h3-4,8-13,18-19H,5-7,14-17H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLILFFVQKMFPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)N4CCOCC4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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